REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([O:14]C2CCCCO2)[CH:11]=[CH:12][CH:13]=1.[Br:21]CCBr>Cl>[Br:21][C:9]1[C:8]([O:7][CH3:6])=[CH:13][CH:12]=[CH:11][C:10]=1[OH:14]
|
Name
|
|
Quantity
|
33 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)OC1OCCCC1
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Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
After stirring for 2.5 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C.
|
Type
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STIRRING
|
Details
|
to stir at room temperature for about 14 hours
|
Duration
|
14 h
|
Type
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STIRRING
|
Details
|
was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with three 100 mL portions of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted well with 5 N sodium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath
|
Type
|
EXTRACTION
|
Details
|
extracted with three 100 mL portions of diethyl ether
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexane containing from 0 to 10% ethyl acetate
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired compound
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.91 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |